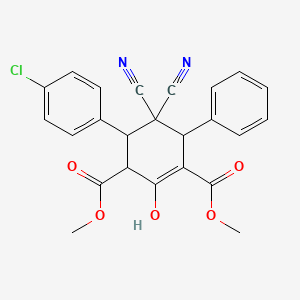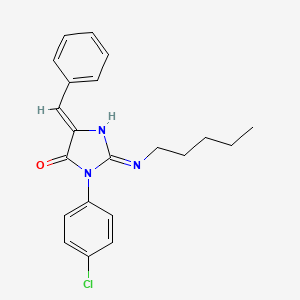
Dimethyl 4-(4-chlorophenyl)-5,5-dicyano-2-hydroxy-6-phenyl-1-cyclohexene-1,3-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 4-(4-chlorophenyl)-5,5-dicyano-2-hydroxy-6-phenyl-1-cyclohexene-1,3-dicarboxylate is a complex organic compound with a unique structure that includes multiple functional groups such as cyano, hydroxy, and ester groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 4-(4-chlorophenyl)-5,5-dicyano-2-hydroxy-6-phenyl-1-cyclohexene-1,3-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the cyclohexene ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the cyano groups: This step often involves the use of cyanide sources such as sodium cyanide or potassium cyanide under basic conditions.
Hydroxylation: The hydroxy group can be introduced through oxidation reactions using reagents like hydrogen peroxide or osmium tetroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl 4-(4-chlorophenyl)-5,5-dicyano-2-hydroxy-6-phenyl-1-cyclohexene-1,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The cyano groups can be reduced to amines using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution: Amines, thiols, sodium hydride.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
Dimethyl 4-(4-chlorophenyl)-5,5-dicyano-2-hydroxy-6-phenyl-1-cyclohexene-1,3-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism by which Dimethyl 4-(4-chlorophenyl)-5,5-dicyano-2-hydroxy-6-phenyl-1-cyclohexene-1,3-dicarboxylate exerts its effects depends on its specific application. For example:
Enzyme Inhibition: The compound may bind to the active site of an enzyme, blocking substrate access and inhibiting enzyme activity.
Therapeutic Effects: It may interact with specific molecular targets, such as receptors or signaling pathways, to exert its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl 4-(4-bromophenyl)-5,5-dicyano-2-hydroxy-6-phenyl-1-cyclohexene-1,3-dicarboxylate: Similar structure but with a bromine atom instead of chlorine.
Dimethyl 4-(4-methylphenyl)-5,5-dicyano-2-hydroxy-6-phenyl-1-cyclohexene-1,3-dicarboxylate: Similar structure but with a methyl group instead of chlorine.
Uniqueness
Dimethyl 4-(4-chlorophenyl)-5,5-dicyano-2-hydroxy-6-phenyl-1-cyclohexene-1,3-dicarboxylate is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying structure-activity relationships and for developing new derivatives with enhanced properties.
Propriétés
Formule moléculaire |
C24H19ClN2O5 |
|---|---|
Poids moléculaire |
450.9 g/mol |
Nom IUPAC |
dimethyl 4-(4-chlorophenyl)-5,5-dicyano-2-hydroxy-6-phenylcyclohexene-1,3-dicarboxylate |
InChI |
InChI=1S/C24H19ClN2O5/c1-31-22(29)17-19(14-6-4-3-5-7-14)24(12-26,13-27)20(15-8-10-16(25)11-9-15)18(21(17)28)23(30)32-2/h3-11,18-20,28H,1-2H3 |
Clé InChI |
TVHFCERYUOADKA-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1C(C(C(C(=C1O)C(=O)OC)C2=CC=CC=C2)(C#N)C#N)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 7-amino-2-oxo-3-{[3-(trifluoromethyl)phenyl]diazenyl}-1,2-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13377422.png)
![N-{4-[(5-amino-1H-inden-1-ylidene)methyl]phenyl}-N,N-dimethylamine](/img/structure/B13377424.png)
![4-[(2-amino-6-oxo-3H-purin-9-yl)sulfonyl]benzoic acid](/img/structure/B13377425.png)
![Benzamide, N-[[(3-bromophenyl)amino]thioxomethyl]-](/img/structure/B13377440.png)
![2-(1,5,6,7-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)acetic acid](/img/structure/B13377443.png)
![3-(3-Methoxyphenyl)-6-[(3-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13377444.png)
![4-{[(3-Tert-butyl-4-ethoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B13377450.png)
![5-(2,4-dichlorophenyl)-8,8-dimethyl-2-[(2-oxopropyl)sulfanyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B13377455.png)
![2-[(1,3-Diethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methylamino]-4,5-dimethylthiophene-3-carbonitrile](/img/structure/B13377459.png)
![(5Z)-5-[(2-chlorophenyl)methylidene]-2-[3-[[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]amino]anilino]-1,3-thiazol-4-one](/img/structure/B13377462.png)

![8,8-dimethyl-5-(4-phenylmethoxyphenyl)-2-prop-2-enylsulfanyl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B13377475.png)
![6-[2-(3-Chlorophenyl)vinyl]-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13377479.png)
![1-[(5-Isopropyl-2-methoxyphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B13377511.png)
